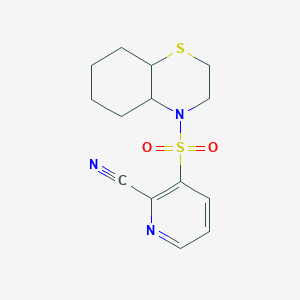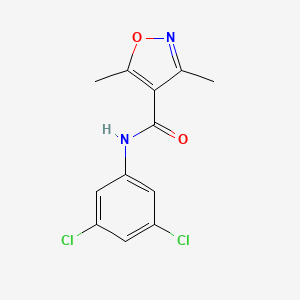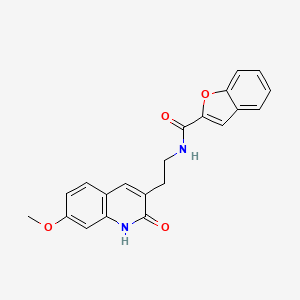![molecular formula C7H9NO4S2 B2964959 2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid CAS No. 1040084-18-1](/img/structure/B2964959.png)
2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid, also known as MSTA, is an organic compound with diverse applications in the field of medical and scientific research. It has a molecular weight of 235.28 . The IUPAC name for this compound is {5-[(methylamino)sulfonyl]-2-thienyl}acetic acid .
Molecular Structure Analysis
The InChI code for 2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid is 1S/C7H9NO4S2/c1-8-14(11,12)7-3-2-5(13-7)4-6(9)10/h2-3,8H,4H2,1H3,(H,9,10) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Applications De Recherche Scientifique
Drug Development
This compound, with the CAS number 1040084-18-1, is a potential building block in pharmaceutical research. Its structure suggests it could be useful in the synthesis of various drugs, particularly those targeting conditions related to the sulfonamide group, which is known for its antibacterial properties .
Biological Studies
The presence of the thiophene ring, a common motif in biologically active molecules, implies that this compound may be used in biological studies to understand cell signaling pathways or as a precursor for molecules that interact with enzymes or receptors within the cell .
Material Science
Thiophene derivatives are known to have applications in material science, especially in the creation of organic semiconductors. The specific structure of this compound could be explored for its electrical conductivity properties in the development of new materials .
Agricultural Chemistry
Compounds like 2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid can be investigated for their use in agricultural chemistry, possibly as precursors to pesticides or herbicides, given their potential bioactivity .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in mass spectrometry or chromatography to help identify or quantify similar compounds within complex biological samples .
Environmental Science
The environmental fate of sulfonamide compounds is of interest due to their widespread use and persistence. This compound could be used in studies to assess the environmental impact of sulfonamides and their degradation products .
Chemical Education
As a compound with a diverse set of functional groups, it can serve as an excellent example in chemical education for teaching organic synthesis and functional group chemistry .
Catalysis Research
The molecular structure of this compound suggests potential use in catalysis research, particularly in the development of new catalysts that can facilitate various organic reactions .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
2-[5-(methylsulfamoyl)thiophen-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S2/c1-8-14(11,12)7-3-2-5(13-7)4-6(9)10/h2-3,8H,4H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEORCJANPCVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(S1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B2964876.png)


![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2964881.png)

![N-(2,3-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2964886.png)
![4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B2964887.png)
![2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2964889.png)
![N-(3-methoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2964890.png)




![2-([1,1'-biphenyl]-4-yl)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2964899.png)